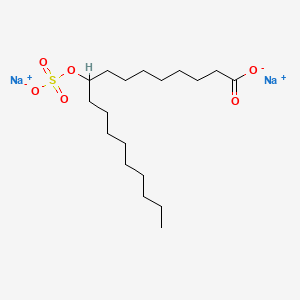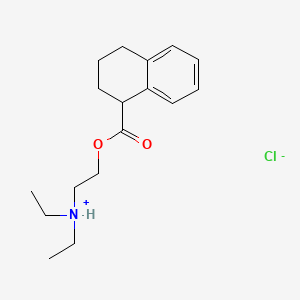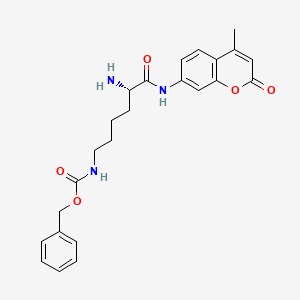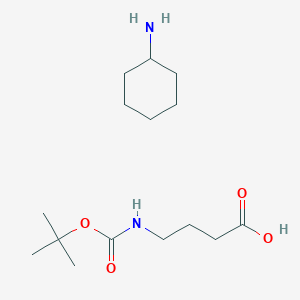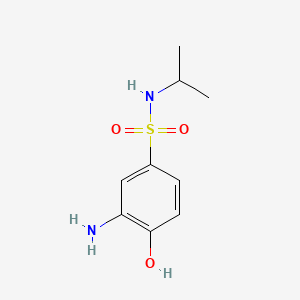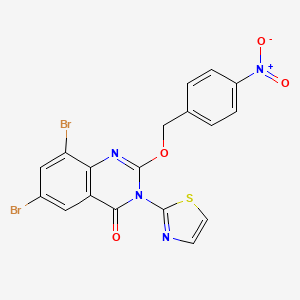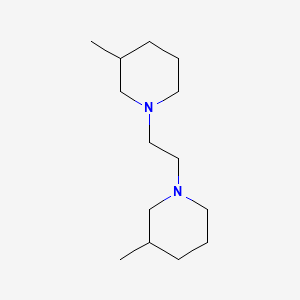(2-diphenylphosphinophenyl)methane,min. 97% taniaphos](/img/structure/B13782668.png)
(S)-(+)-[(S)-2-Diphenylphosphinoferrocenyl](N,N-dimethylamino)(2-diphenylphosphinophenyl)methane,min. 97% taniaphos
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-(-)-(S)-2-DIPHENYLPHOSPHINOFERROCENYL(2-DIPHENYLPHOSPHINOPHENYL)METHANE is a chiral ligand used in asymmetric synthesis. It is known for its ability to facilitate various catalytic reactions, particularly in the field of organic chemistry. The compound is characterized by its unique structure, which includes a ferrocene backbone and phosphine groups, making it highly effective in enantioselective catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-(S)-2-DIPHENYLPHOSPHINOFERROCENYL(2-DIPHENYLPHOSPHINOPHENYL)METHANE typically involves the following steps:
Formation of the Ferrocene Backbone: The initial step involves the preparation of the ferrocene backbone, which is achieved through the reaction of ferrocene with appropriate phosphine reagents.
Introduction of Phosphine Groups: The next step involves the introduction of diphenylphosphino groups to the ferrocene backbone. This is typically done using a palladium-catalyzed coupling reaction.
Formation of the Final Compound: The final step involves the reaction of the intermediate with N,N-dimethylamino and diphenylphosphinophenyl groups under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-(-)-(S)-2-DIPHENYLPHOSPHINOFERROCENYL(2-DIPHENYLPHOSPHINOPHENYL)METHANE undergoes various types of reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the ferrocene backbone.
Reduction: Reduction reactions can also occur, especially at the phosphine groups.
Substitution: The compound can participate in substitution reactions, where one of the groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized ferrocene derivatives, while reduction may produce reduced phosphine compounds.
Wissenschaftliche Forschungsanwendungen
(S)-(-)-(S)-2-DIPHENYLPHOSPHINOFERROCENYL(2-DIPHENYLPHOSPHINOPHENYL)METHANE has a wide range of scientific research applications:
Chemistry: It is extensively used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of (S)-(-)-(S)-2-DIPHENYLPHOSPHINOFERROCENYL(2-DIPHENYLPHOSPHINOPHENYL)METHANE involves its role as a chiral ligand. It coordinates with metal catalysts to form chiral complexes, which then facilitate enantioselective reactions. The molecular targets include various metal centers, and the pathways involved are primarily related to catalytic cycles in asymmetric synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-(+)-®-2-DIPHENYLPHOSPHINOFERROCENYL(2-DIPHENYLPHOSPHINOPHENYL)METHANE: This is the enantiomer of the compound and has similar properties but opposite chirality.
(S)-(+)-(S)-2-DIPHENYLPHOSPHINOFERROCENYL(2-DIPHENYLPHOSPHINOPHENYL)METHANE: Another similar compound with slight variations in the substituents.
Uniqueness
The uniqueness of (S)-(-)-(S)-2-DIPHENYLPHOSPHINOFERROCENYL(2-DIPHENYLPHOSPHINOPHENYL)METHANE lies in its high enantioselectivity and efficiency in catalytic reactions. Its ferrocene backbone and phosphine groups provide a stable and versatile framework for various applications in asymmetric synthesis.
Eigenschaften
Molekularformel |
C43H39FeNP2 |
|---|---|
Molekulargewicht |
687.6 g/mol |
InChI |
InChI=1S/C38H34NP2.C5H5.Fe/c1-39(2)38(36-27-16-28-37(36)41(33-22-11-5-12-23-33)34-24-13-6-14-25-34)30-17-15-26-35(29-30)40(31-18-7-3-8-19-31)32-20-9-4-10-21-32;1-2-4-5-3-1;/h3-29,38H,1-2H3;1-5H;/t38-;;/m0../s1 |
InChI-Schlüssel |
RVZGJYVRGUPFAP-ZCLNGFLVSA-N |
Isomerische SMILES |
CN(C)[C@@H](C1=CC(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)[C]4[CH][CH][CH][C]4P(C5=CC=CC=C5)C6=CC=CC=C6.[CH]1[CH][CH][CH][CH]1.[Fe] |
Kanonische SMILES |
CN(C)C(C1=CC(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)[C]4[CH][CH][CH][C]4P(C5=CC=CC=C5)C6=CC=CC=C6.[CH]1[CH][CH][CH][CH]1.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bromodicarbonyl[bis[2-(diisopropylphosphino)ethyl]amine]manganese(I)](/img/structure/B13782588.png)




